molecular formula C13H26N2O2 B567466 4-(N-BOC-Amino)-1-propylpiperidine CAS No. 1285233-64-8

4-(N-BOC-Amino)-1-propylpiperidine

Cat. No.: B567466
CAS No.: 1285233-64-8
M. Wt: 242.363
InChI Key: BTVAFJBKQKJSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-BOC-Amino)-1-propylpiperidine is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Mechanism of Action

Target of Action

4-(N-BOC-Amino)-1-propylpiperidine is a piperidone derivative . It is primarily used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) . This compound is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection . This process involves the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate . The N-Boc protection is frequently reported by base-catalyzed reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes the protection of amines one of the most useful transformations .

Pharmacokinetics

The compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions is noted .

Result of Action

The result of the action of this compound is the successful protection of amines, allowing for further chemical reactions to take place . For example, it has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the N-Boc protection process can be catalyzed under a variety of conditions, including base-catalyzed reactions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-Amino)-1-propylpiperidine typically involves the protection of the amine group in 1-propylpiperidine with a BOC group. This can be achieved using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-Amino)-1-propylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: TFA, HCl

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Free amine

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-(N-BOC-Amino)-1-propylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-BOC-Amino)piperidine
  • 1-BOC-4-aminopiperidine
  • 1-BOC-4-piperidone

Uniqueness

4-(N-BOC-Amino)-1-propylpiperidine is unique due to its propyl substituent on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-(1-propylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVAFJBKQKJSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730606
Record name tert-Butyl (1-propylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285233-64-8
Record name tert-Butyl (1-propylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.